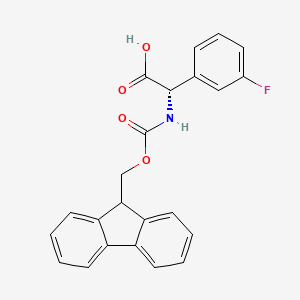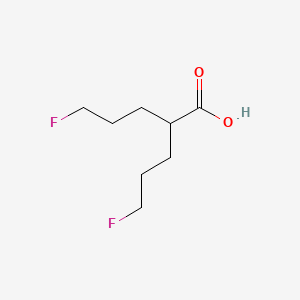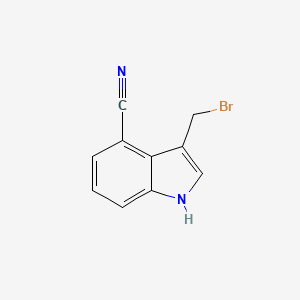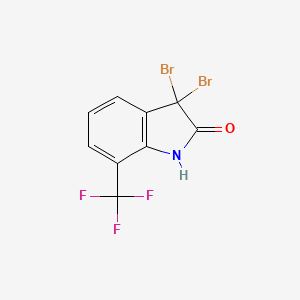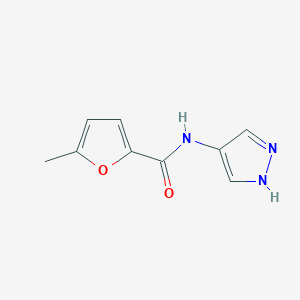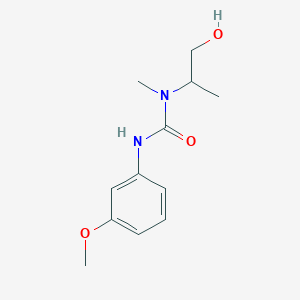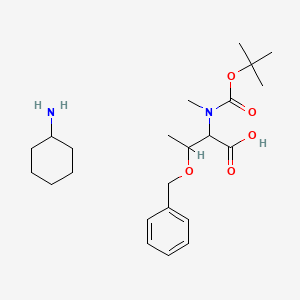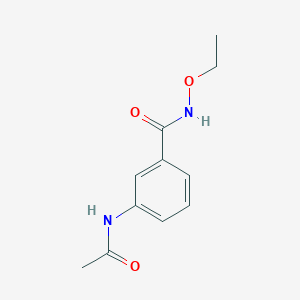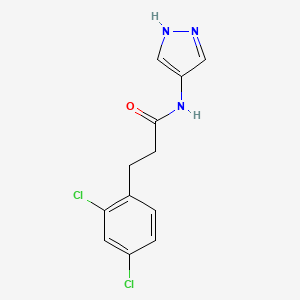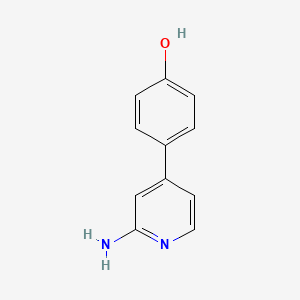
1-(2,6-Bis(triethylsilyl)phenyl)-2-(diphenylphosphanyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Bis(triethylsilyl)phenyl)-2-(diphenylphosphanyl)-1H-pyrrole is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a pyrrole ring substituted with a diphenylphosphanyl group and a phenyl ring bearing two triethylsilyl groups. The presence of these functional groups imparts distinctive chemical reactivity and stability, making it a valuable subject of study in various scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Bis(triethylsilyl)phenyl)-2-(diphenylphosphanyl)-1H-pyrrole typically involves multi-step organic reactions. One common approach is the reaction of 2,6-bis(triethylsilyl)phenyl lithium with diphenylphosphanyl chloride, followed by cyclization with pyrrole under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Bis(triethylsilyl)phenyl)-2-(diphenylphosphanyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
1-(2,6-Bis(triethylsilyl)phenyl)-2-(diphenylphosphanyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other specialized chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,6-Bis(triethylsilyl)phenyl)-2-(diphenylphosphanyl)-1H-pyrrole is primarily determined by its ability to interact with various molecular targets. The diphenylphosphanyl group can coordinate with metal centers, influencing the reactivity and stability of metal complexes. The triethylsilyl groups provide steric protection, enhancing the compound’s stability and preventing unwanted side reactions. The pyrrole ring can participate in π-π interactions and hydrogen bonding, further contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Dimethylphenyl)-2-(diphenylphosphanyl)-1H-pyrrole: Similar structure but with methyl groups instead of triethylsilyl groups.
1-(2,6-Diethylphenyl)-2-(diphenylphosphanyl)-1H-pyrrole: Similar structure but with ethyl groups instead of triethylsilyl groups.
1-(2,6-Diisopropylphenyl)-2-(diphenylphosphanyl)-1H-pyrrole: Similar structure but with isopropyl groups instead of triethylsilyl groups.
Uniqueness
The presence of triethylsilyl groups in 1-(2,6-Bis(triethylsilyl)phenyl)-2-(diphenylphosphanyl)-1H-pyrrole imparts unique steric and electronic properties that distinguish it from similar compounds. These groups enhance the compound’s stability and reactivity, making it a valuable ligand in coordination chemistry and a potential candidate for various scientific applications.
Propriétés
Formule moléculaire |
C34H46NPSi2 |
|---|---|
Poids moléculaire |
555.9 g/mol |
Nom IUPAC |
[1-[2,6-bis(triethylsilyl)phenyl]pyrrol-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C34H46NPSi2/c1-7-37(8-2,9-3)31-25-19-26-32(38(10-4,11-5)12-6)34(31)35-28-20-27-33(35)36(29-21-15-13-16-22-29)30-23-17-14-18-24-30/h13-28H,7-12H2,1-6H3 |
Clé InChI |
KSTSVGPEUIOZIV-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=C(C(=CC=C1)[Si](CC)(CC)CC)N2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


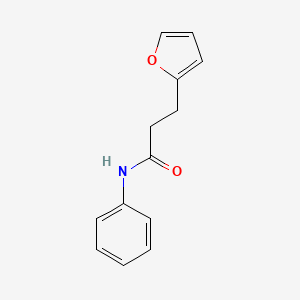
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)

